2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
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Overview
Description
2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (MCBN) is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound with a benzimidazole ring system, and has been found to possess a wide range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. MCBN has been studied for its potential to be used as a therapeutic agent against various diseases and disorders.
Scientific Research Applications
2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential to be used as a therapeutic agent against various diseases and disorders. In addition, this compound has been used as a ligand for the synthesis of various metal complexes, as well as a substrate for the synthesis of organic molecules.
Mechanism of Action
The exact mechanism of action of 2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole is not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of this enzyme may lead to the reduction of inflammation and pain. In addition, this compound has been found to possess anti-cancer properties, which may be due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. In addition, this compound has been found to possess antimicrobial activity against a variety of microorganisms. It has also been found to possess antioxidant activity, which may be beneficial in protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole in laboratory experiments is its availability and ease of synthesis. It is relatively easy to synthesize this compound in the laboratory, and it is also relatively inexpensive. In addition, this compound is a relatively stable compound, which makes it suitable for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it has been found to be toxic in some studies, and it may not be suitable for use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole. For example, further research could be conducted to investigate its potential as an anti-cancer agent. In addition, further research could be conducted to investigate its potential as an anti-inflammatory and analgesic agent. Furthermore, further research could be conducted to investigate its potential as an antimicrobial agent. Finally, further research could be conducted to investigate its potential as an antioxidant agent.
Synthesis Methods
2-(3-chlorophenyl)-1-[(4-methylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-chlorophenyl-1-methyl-4-methylbenzyloxy-6-nitrobenzimidazole (this compound) with an aqueous solution of sodium hydroxide. The reaction is carried out at room temperature for 12 hours. The product is then filtered and washed with water to remove any impurities. The resulting product is then dried and recrystallized to obtain pure this compound.
properties
IUPAC Name |
2-(3-chlorophenyl)-1-[(4-methylphenyl)methoxy]-6-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-14-5-7-15(8-6-14)13-28-24-20-12-18(25(26)27)9-10-19(20)23-21(24)16-3-2-4-17(22)11-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSNPHMLFAXTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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